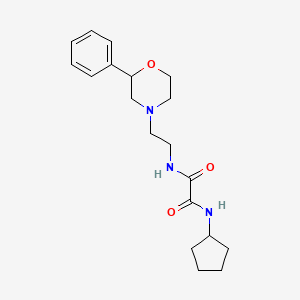

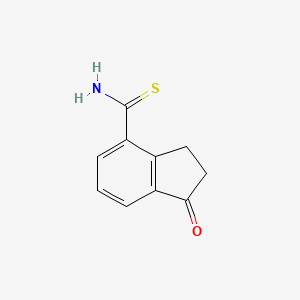

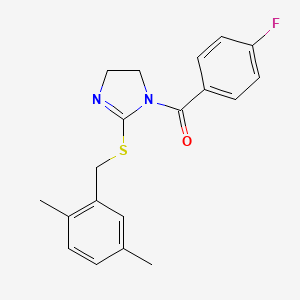

![molecular formula C17H14FN3O2S B2363764 4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-52-6](/img/structure/B2363764.png)

4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring. Pyrrolopyrimidines are part of a broader group of compounds known as polycyclic aromatic compounds, which are multiple connected rings containing only carbon and hydrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolopyrimidine core, followed by the addition of the phenyl and thiophenyl groups. This could potentially be achieved through a series of condensation and substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a fluorophenyl group and a thiophenylmethyl group attached. The presence of these groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis

As a polycyclic aromatic compound, this molecule could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and thiophenylmethyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Medical Applications

- Neutrophil Elastase Inhibitors : Compounds similar to the queried chemical, particularly those in the pyrrolo[3,4-d]pyrimidine-2,5-dione class, have been identified as potent inhibitors of human neutrophil elastase (HNE). This suggests potential medical applications in treating diseases involving HNE activity, such as inflammatory diseases (Expert Opinion on Therapeutic Patents, 2009).

Material Science and Electronics

- Polymer Solar Cells : Certain derivatives of pyrrolo[3,4-d]pyrimidine-2,5-dione have been synthesized for use in polymer solar cells, demonstrating properties such as high conductivity and electron mobility, which are crucial for efficient energy conversion (Macromolecules, 2015).

- Electrochromic Materials : Variants of pyrrolo[3,4-d]pyrimidine-2,5-dione have been utilized in the development of electrochromic materials. These materials show promise due to their good optical contrast, fast switching speed, and high coloration efficiency, making them suitable for applications like smart windows or display technologies (Organic Letters, 2014).

Chemical Synthesis and Drug Development

- Synthesis of Bioactive Compounds : Research has shown the successful synthesis of bioactive thienopyrimidines starting from compounds structurally related to the queried chemical. These bioactive compounds have potential applications in the development of new pharmaceuticals (Asian Journal of Research in Chemistry, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-11-4-1-3-10(7-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-5-2-6-24-12/h1-7,15H,8-9H2,(H2,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUVESPYCSGVEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

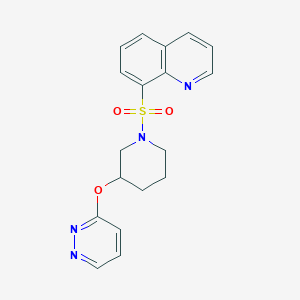

![8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2363684.png)

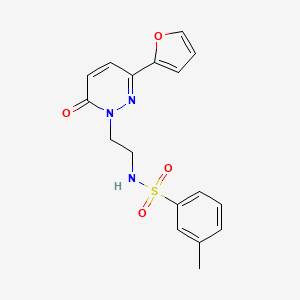

![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)

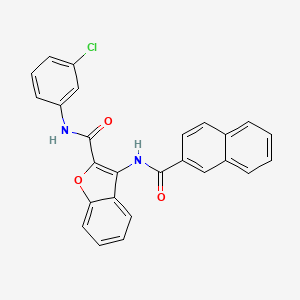

![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)

![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)

![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)